2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane
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Overview
Description
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are organic compounds that belong to the class of ethers. These compounds are characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and an oxolan ring (a five-membered ring containing one oxygen atom) connected via a methoxy group. They are used in various chemical and industrial applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane typically involves the reaction of oxane derivatives with oxolan derivatives under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of these compounds may involve continuous flow processes to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction. The products are then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane have various applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Medicine: Research into their potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane involves their interaction with specific molecular targets. These compounds can act as ligands, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A five-membered ring ether similar to the oxolan ring.
1,4-Dioxane: A six-membered ring ether similar to the oxane ring.
Methoxyethane: An ether with a simpler structure but similar functional groups.
Uniqueness
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are unique due to their combined oxane and oxolan rings, which provide distinct chemical properties and reactivity compared to simpler ethers. This makes them valuable in various specialized applications.
Biological Activity
The compounds 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are cyclic ethers characterized by their oxolane (tetrahydrofuran) structures. These compounds have garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to their potential biological activities. This article reviews the synthesis, properties, and biological activities of these compounds, highlighting significant research findings and case studies.
Both compounds share the molecular formula C10H18O3 with a molecular weight of approximately 186.25 g/mol. The structural variations between the two are primarily in the position of the methoxy group on the oxolane ring.
Property | 2-(Oxolan-2-ylmethoxy)oxane | 3-(Oxolan-2-ylmethoxy)oxane |
---|---|---|
CAS Number | 710-14-5 | 76742-53-5 |
IUPAC Name | 2-(Tetrahydrofurfuryloxy)tetrahydropyran | 2-(Oxolan-3-ylmethoxy)oxane |
Molecular Weight | 186.25 g/mol | 186.25 g/mol |
SMILES | C(OC1CCCCO1)C1CCCO1 | C1CCOC(C1)OCC2CCOC2 |
Synthesis Methods
The synthesis of these compounds typically involves cyclization reactions using appropriate precursors. Common methods include:
- Intramolecular cyclization : Achieved through C−O bond formation.
- Epoxide ring opening : Followed by ring closure to form the oxolane structure.
These synthetic routes are essential for producing derivatives with specific biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxolane compounds exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized muscarine-like derivatives containing oxolane rings against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives displayed potent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL for some compounds .
The biological activity of these compounds is often attributed to their ability to interact with biological targets such as enzymes and receptors. For example:
- Ligand-receptor interactions : The methoxy groups can enhance binding affinities to specific receptors, potentially modulating enzymatic activity.
- Antifungal properties : Some derivatives have shown effectiveness against pathogenic yeasts like Candida albicans, suggesting a mechanism involving disruption of cell membrane integrity or interference with metabolic pathways .
Case Study 1: Antibacterial Activity
In a comparative study, researchers synthesized a series of oxolane derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The most active compound was identified as having a long carbon chain attached to a quaternary nitrogen atom, which significantly enhanced its antimicrobial properties .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal potential of oxolane derivatives against various Candida species. The study found that modifications to the hydroxyl groups on the oxolane structure markedly influenced antifungal activity, highlighting the importance of functional group positioning in determining biological effects .
Properties
Molecular Formula |
C20H36O6 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane |
InChI |
InChI=1S/2C10H18O3/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h2*9-10H,1-8H2 |
InChI Key |
OMNURHQDSBSXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2CCCO2.C1CC(COC1)OCC2CCCO2 |
Origin of Product |
United States |
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